N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Historical Development of Arylpiperazine Acetamides in Research
The arylpiperazine scaffold has served as a cornerstone in neuropharmacology since the 1980s, with early derivatives like buspirone demonstrating anxiolytic effects through serotonin 1A (5-HT~1A~) receptor partial agonism. The introduction of acetamide moieties to this scaffold, as seen in this compound, emerged from efforts to enhance receptor selectivity and metabolic stability. Solid-phase synthesis techniques developed in the 2010s enabled efficient production of arylpiperazine-acetamide hybrids, facilitating structure-activity relationship studies. Key milestones include:
- 1990s–2000s : Identification of N-acylarylpiperazine derivatives with dual 5-HT~1A~ agonist/5-HT~2A~ antagonist profiles, exemplified by flibanserin
- 2010s : Systematic exploration of linker lengths and terminal substituents, establishing the three-carbon spacer as optimal for dopamine D~2~ receptor interactions
- 2020s : Integration of fluorinated aromatic systems to improve blood-brain barrier penetration and oxidative stability
Structural Features and Significance of Fluorophenyl Substitution
The compound’s structure (C~19~H~22~FN~3~O, molecular weight 327.4 g/mol) features three critical domains:
The fluorophenyl group induces:
- Electronic effects : Fluorine’s electronegativity modulates electron density at the aromatic ring, potentially enhancing π-π stacking with receptor residues
- Steric optimization : Para substitution avoids steric clashes observed in ortho-fluorinated analogs
- Oxidative resistance : C-F bond stability counteracts metabolic degradation pathways common to phenylpiperazines
Position of this compound in Medicinal Chemistry
This compound occupies a strategic niche in CNS drug discovery due to:
- Multitarget potential : Structural compatibility with 5-HT~1A~, 5-HT~2A~, and D~2~ receptor pharmacophores
- Conformational restriction : The acetamide linker reduces rotational freedom compared to earlier alkyl chain-based designs, improving target specificity
- Fluorine-enabled pharmacokinetics : 4-Fluorobenzyl group enhances lipophilicity (clogP ≈ 2.8) while maintaining water solubility through hydrogen bonding capacity
Comparative analysis with prototypical arylpiperazines reveals enhanced binding profile versatility over:
Research Importance Within the Phenylpiperazine Class
This compound addresses three critical challenges in phenylpiperazine therapeutics:
- Receptor polypharmacology : Preliminary docking studies suggest balanced affinity for 5-HT~1A~ (K~i~ ~40 nM) and D~2~ (K~i~ ~300 nM) receptors, enabling potential antipsychotic effects without excessive sedation
- Metabolic stability : Fluorine substitution at the para position resists cytochrome P450-mediated dealkylation, a major degradation pathway for earlier analogs
- Synthetic accessibility : Modular solid-phase synthesis yields 50–69% crude product, enabling rapid analog generation
Ongoing research prioritizes:
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGUFSNWAOROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neurology and oncology. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, an acetamide functional group, and a fluorophenyl substituent. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and receptor binding affinity, which are critical for its pharmacological effects.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C18H22FN3O | Contains a fluorine atom enhancing stability and metabolic resistance |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 4-Fluoroaniline : Starting from 4-fluoronitrobenzene, reduction leads to 4-fluoroaniline.
- Acylation : The 4-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base to yield N-(4-fluorophenyl)-2-chloroacetamide.
- Nucleophilic Substitution : This intermediate undergoes nucleophilic substitution with 4-phenylpiperazine to form the final product.
This compound is hypothesized to interact primarily with neurotransmitter receptors in the central nervous system (CNS). Its potential mechanisms include:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Pathway Interactions : It could also affect dopamine receptors, relevant for conditions such as schizophrenia and Parkinson's disease.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in protecting against seizures induced by maximum electroshock (MES) tests. The structural modifications in this class of compounds are crucial for optimizing their anticonvulsant activity.
Anticancer Potential
This compound has also been evaluated for its anticancer properties. Studies suggest that compounds with similar piperazine structures can inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer. The presence of the fluorine atom may enhance these effects by improving the compound's bioavailability and interaction with tumor cells.
Case Studies and Research Findings
- Anticonvulsant Studies : A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, demonstrating that specific modifications led to enhanced anticonvulsant activity in rodent models. The most potent derivatives showed significant protection against induced seizures, suggesting therapeutic potential for epilepsy treatment .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of related compounds against prostate carcinoma cell lines (PC3). Compounds were assessed using MTS assays, revealing that certain derivatives exhibited IC50 values comparable to established anticancer agents like imatinib .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has significant anticonvulsant properties . Studies have shown that derivatives of piperazine exhibit activity against seizures, suggesting this compound may also be effective in managing epilepsy.
Case Studies
- Animal Models : In studies using maximal electroshock (MES) and pentylenetetrazole models, compounds similar to this compound demonstrated significant anticonvulsant activity, particularly in the MES model. The acute neurological toxicity was assessed using the rotarod test, confirming safety profiles alongside efficacy .
- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications in the piperazine ring or aromatic substituents can significantly influence receptor selectivity and potency. For instance, certain derivatives showed enhanced binding affinities at target receptors compared to others lacking specific substitutions .
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | Contains a chlorophenyl group | Anticonvulsant activity |
| N-(4-methylphenyl)-2-(4-fluorophenyl)piperazinamide | Structure | Methyl substitution on phenyl | Potential antidepressant effects |
| N-(2-fluorophenyl)-2-(4-piperidin-1-yl)acetamide | Structure | Piperidine instead of piperazine | Antipsychotic properties |
The presence of fluorine in the phenyl ring enhances pharmacokinetic properties compared to other derivatives, potentially leading to improved therapeutic efficacy .
Broader Applications
Beyond its anticonvulsant activity, this compound has shown promise in:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide with key analogs, highlighting differences in substituents and physicochemical properties:
Key Observations:
Piperazine Modifications: The phenyl group on piperazine (target compound) is associated with balanced lipophilicity, whereas sulfonyl () or methoxy groups () alter electronic properties and solubility.
Acetamide Substituents :
- Fluorine in the 4-fluorophenyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to polar groups like thiazole () or benzothiazole ().
- Trifluoromethyl groups () amplify hydrophobicity and electron-withdrawing effects, which correlate with anticonvulsant activity in analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential amide coupling and piperazine functionalization. Key steps include:
- Step 1 : Reacting 4-fluoroaniline with chloroacetyl chloride to form the acetamide backbone.
- Step 2 : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution under reflux in anhydrous solvents (e.g., DMF or THF) .
- Critical Parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and exclusion of moisture to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Key signals include the amide proton (δ 8.1–8.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak at m/z ~379 (C₁₈H₁₉FN₃O⁺) .
- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. How do structural modifications to the phenyl or piperazine groups affect biological activity?
- Methodological Answer :
- SAR Insights :
- Fluorophenyl Position : Substitution at the 4-position enhances metabolic stability and receptor affinity compared to ortho/meta positions .
- Piperazine Modifications : Bulky substituents on piperazine (e.g., 4-phenyl) improve T-type calcium channel inhibition, as shown in analogs with IC₅₀ values <10 µM .
- Experimental Design : Use parallel synthesis to generate analogs, followed by patch-clamp assays for ion channel activity profiling .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in biological activity data across different assay platforms (e.g., in vitro vs. ex vivo)?
- Methodological Answer :
- Assay Harmonization : Standardize buffer conditions (e.g., Ca²⁺ concentration, pH 7.4) and cell lines (e.g., HEK293T for heterologous expression).
- Cross-Validation : Compare results from electrophysiology (patch-clamp), fluorescence-based calcium imaging, and radioligand binding assays. For example, inconsistencies in T-type channel inhibition may arise from voltage-dependent block kinetics, requiring multi-parametric analysis .
Q. What strategies enhance selectivity for specific biological targets (e.g., receptors vs. ion channels)?
- Methodological Answer :
- Scaffold Diversification : Introduce steric hindrance (e.g., methyl groups on piperazine) or polar substituents (e.g., sulfonamides) to reduce off-target binding .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with T-type channel pore regions (Cav3.2 subtype) versus G-protein-coupled receptors .
Q. How can computational modeling and crystallography guide mechanistic studies of this compound?
- Methodological Answer :
- Crystallographic Refinement : Employ SHELXL for high-resolution structure determination (e.g., bond lengths <0.01 Å precision) to map ligand-receptor interactions .
- MD Simulations : Simulate binding free energy (MM-PBSA method) to identify key residues (e.g., Glu1772 in Cav3.2) critical for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
